molecular formula C15H19N3O2S B5529914 1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea

1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea

Cat. No.: B5529914
M. Wt: 305.4 g/mol
InChI Key: CLTZTXNVQYXKIO-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a thiourea group, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with cyclohexylthiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfonyl derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its bioactive moieties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea is not fully understood, but it is believed to involve interactions with various molecular targets. The benzodioxole moiety may interact with biological receptors or enzymes, while the thiourea group could form hydrogen bonds with target molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-phenylthiourea
  • 1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-methylthiourea

Uniqueness

1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. This structural variation can lead to differences in solubility, stability, and interactions with biological targets compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c21-15(17-12-4-2-1-3-5-12)18-16-9-11-6-7-13-14(8-11)20-10-19-13/h6-9,12H,1-5,10H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTZTXNVQYXKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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